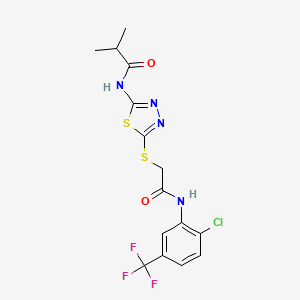

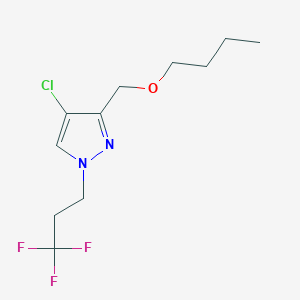

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

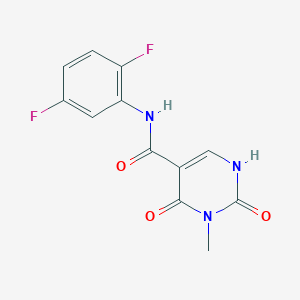

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl ring, the polar amide group, and the electronegative trifluoromethyl group would all contribute to its overall structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the trifluoromethyl group could potentially undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the electronegative trifluoromethyl group could affect its solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for various pharmacological activities. For example, compounds synthesized from thiadiazole scaffolds have shown promising anti-inflammatory, analgesic, and anti-depressant activities. These compounds demonstrate the potential of thiadiazole derivatives as bioactive molecules for drug development. Notably, compounds like 2-(4-isobutylphenyl)-N-(5-(1-(4- isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)-propanamide have exhibited significant in vitro anti-inflammatory activity, highlighting the therapeutic potential of these molecules (Shkair et al., 2016).

Antimicrobial and Antifungal Activities

Research on 1,3,4-thiadiazole derivatives has also extended into the development of compounds with antimicrobial and antifungal properties. A novel series of compounds integrating benzofuran and pyrazole moieties with triazolo-thiadiazoles has been synthesized. These compounds were evaluated for their antimicrobial activities against both Gram-positive and Gram-negative bacterial strains, showing some promising results which indicate their potential use as antimicrobial agents (Idrees et al., 2019).

Antioxidant and Antitumor Activities

The pursuit of novel anticancer agents has led to the evaluation of 1,3,4-thiadiazole derivatives for their antioxidant and antitumor properties. Certain N-substituted-2-amino-1,3,4-thiadiazoles have been synthesized and tested for cytotoxicity and antioxidant activities, with some compounds exhibiting promising results. This research underscores the potential of 1,3,4-thiadiazole derivatives in developing new anticancer therapies (Hamama et al., 2013).

Mecanismo De Acción

Target of Action

Similar compounds have been found to targetThymidylate synthase , an enzyme that plays a crucial role in DNA synthesis .

Mode of Action

This could result in the disruption of DNA synthesis, affecting cell proliferation .

Biochemical Pathways

The compound’s interaction with its target can affect the DNA synthesis pathway . By inhibiting Thymidylate synthase, the compound can disrupt the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical step in DNA synthesis .

Pharmacokinetics

Similar compounds have shown variable absorption, distribution, metabolism, and excretion profiles . The compound’s bioavailability would depend on these factors.

Result of Action

The molecular and cellular effects of the compound’s action would likely involve disruption of DNA synthesis, leading to cell cycle arrest and potentially cell death . This could have therapeutic implications in conditions characterized by uncontrolled cell proliferation.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and activity could be affected by the pH of the environment, as pH can influence the ionization state of the compound. Similarly, temperature can affect the compound’s stability and its interaction with its target .

Safety and Hazards

Direcciones Futuras

The future research directions for this compound would depend on its intended applications. For example, if it’s being studied as a potential drug, future research might focus on investigating its pharmacological effects, optimizing its structure for better activity, or studying its mechanism of action .

Propiedades

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O2S2/c1-7(2)12(25)21-13-22-23-14(27-13)26-6-11(24)20-10-5-8(15(17,18)19)3-4-9(10)16/h3-5,7H,6H2,1-2H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXQJMBKKQGPKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[[5-carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2875703.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2875705.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2875713.png)

![4-Methoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene](/img/structure/B2875714.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3-benzothiadiazole-6-carboxamide](/img/structure/B2875716.png)

![ethyl 2-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2875723.png)